molecular formula C8H7N3O2 B2612207 2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide CAS No. 2223016-11-1

2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

Cat. No.: B2612207
CAS No.: 2223016-11-1
M. Wt: 177.163
InChI Key: IAYGPZAOVWRTCC-UXBLZVDNSA-N
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Description

2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a cyano group (-CN) and a furan ring, which are linked through a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and furan-2-carbaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained after cooling and filtration .

Industrial Production Methods

While specific industrial production methods for 2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N’-[(2-chlorobenzylidene)acetohydrazide]
  • 2-cyano-N’-[(4-dimethylaminobenzylidene)acetohydrazide]

Uniqueness

2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-cyano-N-[(E)-furan-2-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-3-8(12)11-10-6-7-2-1-5-13-7/h1-2,5-6H,3H2,(H,11,12)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYGPZAOVWRTCC-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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